5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group at the 5th position and a pyridyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be achieved through various methods, including:
Cyclocondensation Reactions: This involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the condensation of 2-aminopyridine, aldehydes, and isocyanides.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as multicomponent reactions and oxidative cyclization due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly at the pyridyl and methyl positions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
Chemistry: 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis and as a ligand in coordination chemistry .
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: It is used in the development of pharmaceuticals, particularly as a scaffold for drug design due to its ability to interact with biological targets .
Industry: The compound is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another related compound with distinct structural features and applications.
Imidazo[4,5-b]pyridine: Known for its unique chemical properties and uses in medicinal chemistry.
Uniqueness: 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-7-13-15-12(9-16(10)13)11-6-2-3-8-14-11/h2-9H,1H3 |
InChI Key |
OEWBDHYYGGNSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=N3 |
Origin of Product |
United States |
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